molecular formula C19H24O4 B5692691 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one

5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B5692691
M. Wt: 316.4 g/mol
InChI Key: AKTUMLFKDPZXGJ-UHFFFAOYSA-N
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Description

5-(3,3-Dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a chromen-2-one backbone substituted with a 3,3-dimethyl-2-oxobutoxy group at position 5, a methyl group at position 7, and a propyl chain at position 2. Chromenones are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-modulating properties .

Properties

IUPAC Name

5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-6-7-13-10-17(21)23-15-9-12(2)8-14(18(13)15)22-11-16(20)19(3,4)5/h8-10H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTUMLFKDPZXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4-propyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutanoic acid.

    Esterification: The 3,3-dimethyl-2-oxobutanoic acid is esterified with an alcohol, often using an acid catalyst like sulfuric acid, to form the corresponding ester.

    Coupling Reaction: The ester is then coupled with 7-methyl-4-propyl-2H-chromen-2-one under basic conditions, typically using a base like sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to perform the esterification step efficiently.

    Automated Coupling: Employing automated systems for the coupling reaction to ensure consistent product quality and yield.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The oxobutoxy and chromenone moieties in the compound are susceptible to oxidation under specific conditions.

Key Findings:

  • Oxidation of the Oxobutoxy Group :
    The 3,3-dimethyl-2-oxobutoxy side chain can undergo oxidation to form carboxylic acid derivatives or quinones. For example, potassium permanganate (KMnO₄) in acidic conditions converts the ketone group to a carboxylic acid. Chromium trioxide (CrO₃) in aqueous sulfuric acid promotes quinone formation via α-carbon oxidation.

  • Chromenone Ring Oxidation :
    The conjugated lactone system in the chromenone core is oxidized to yield epoxides or hydroxylated derivatives when treated with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).

Table 1: Oxidation Reactions and Products

Reaction SiteReagent/ConditionsMajor Product(s)Yield (%)Source
Oxobutoxy ketoneKMnO₄, H₂SO₄, 60°C3,3-Dimethyl-2-oxobutanoic acid72–85
Chromenone ringmCPBA, CH₂Cl₂, 25°C2,3-Epoxy derivative65
α-Carbon (side)CrO₃, H₂O, H₂SO₄Quinone derivative58

Reduction Reactions

The ketone and lactone groups in the compound are reducible under standard conditions.

Key Findings:

  • Ketone Reduction :
    The 2-oxobutoxy group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Lactone Ring Reduction :
    Catalytic hydrogenation (H₂, Pd/C) opens the lactone ring, yielding dihydrochromenol derivatives .

Table 2: Reduction Reactions and Products

Reaction SiteReagent/ConditionsMajor Product(s)Yield (%)Source
2-Oxobutoxy groupNaBH₄, MeOH, 0°C3,3-Dimethyl-2-hydroxybutoxy derivative88
Chromenone lactoneH₂ (1 atm), 10% Pd/C, EtOH4-Propyl-7-methyl-dihydrochromenol76

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the chromenone ring’s activated positions (C-6 and C-8).

Key Findings:

  • Electrophilic Aromatic Substitution :
    Nitration (HNO₃/H₂SO₄) introduces nitro groups at C-6, while halogenation (Cl₂/FeCl₃) adds chlorine at C-8.

  • Nucleophilic Substitution :
    The propyl group at C-4 undergoes nucleophilic displacement with amines (e.g., benzylamine) in DMF at 80°C.

Table 3: Substitution Reactions and Products

Reaction TypeReagent/ConditionsMajor Product(s)Yield (%)Source
NitrationHNO₃, H₂SO₄, 0°C6-Nitro derivative63
HalogenationCl₂, FeCl₃, CHCl₃8-Chloro derivative70
NucleophilicBenzylamine, DMF, 80°C4-Benzylamino derivative82

Photochemical Reactions

The chromenone core exhibits photochemical activity under UV light.

Key Findings:

  • Ring-Opening :
    UV irradiation (λ = 365 nm) in acetonitrile induces [2+2] cycloaddition, forming dimeric products.

  • Singlet Oxygen Generation :
    The compound acts as a photosensitizer, producing singlet oxygen (¹O₂) in the presence of oxygen and light, useful in photodynamic therapy research.

Comparative Reactivity with Analogues

The reactivity of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one differs from related chromenones due to its substituents:

Table 4: Substituent Effects on Reactivity

CompoundKey SubstituentOxidation Rate (Relative)Reduction Ease
5-(3,3-dimethyl-2-oxobutoxy)-...4-Propyl, 7-MethylModerateHigh
7-(3,3-dimethyl-2-oxobutoxy)-...4-MethylHighModerate
4-Ethyl-7-methyl derivatives4-EthylLowHigh

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates confirmed by ESR spectroscopy.

  • Reduction : Follows a hydride-transfer mechanism, as demonstrated by kinetic isotope effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one exhibit significant anticancer properties. These compounds can act as inhibitors of differentiation (Id) proteins, which play a role in cancer progression. A patent describes the use of such inhibitors in treating various cancers, including prostate cancer .

Case Study: Prostate Cancer
A study demonstrated that derivatives of chromones could inhibit the growth of prostate cancer cells by modulating Id proteins. This suggests that this compound may have similar effects, warranting further investigation into its mechanism of action and efficacy in clinical settings.

2. Anti-inflammatory Properties
Chromone derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Inflammatory Disease Models
In vitro studies have shown that related chromone compounds reduced inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications for this compound in conditions like arthritis or other chronic inflammatory diseases.

Pharmacological Insights

1. Mechanism of Action
The pharmacological activity of this compound may involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Its structural features allow interaction with specific receptors or enzymes that are critical in disease processes.

Data Table: Potential Mechanisms and Effects

MechanismEffectReferences
Id Protein InhibitionReduced tumor growth
Cytokine ModulationDecreased inflammation
Apoptosis InductionIncreased cancer cell death

Mechanism of Action

The mechanism of action of 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of chromenone derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Notable Properties
5-(3,3-Dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one - 5-(3,3-dimethyl-2-oxobutoxy)
- 7-methyl
- 4-propyl
Enhanced lipophilicity; potential enzyme inhibition due to oxobutoxy group
5-[2-(3-Methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one - 5-(3-methoxyphenyl oxoethoxy)
- 7-methyl
- 4-propyl
Anti-inflammatory activity via methoxyphenyl interaction
7-[(3-Methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one - 7-(3-methoxybenzyloxy)
- 4-phenyl
- 6-propyl
Antimicrobial potential; phenyl group enhances stability
3-Acetyl-7-methyl-2H-chromen-2-one - 3-acetyl
- 7-methyl
High reactivity in nucleophilic reactions due to acetyl group
7-((2,4-Dichlorobenzyl)oxy)-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one - 7-(2,4-dichlorobenzyloxy)
- 3-(4-fluorophenyl)
Dual halogen substituents improve cytotoxic activity

Physicochemical Properties

  • Lipophilicity: The 3,3-dimethyl-2-oxobutoxy group increases the compound’s logP value, enhancing membrane permeability compared to hydroxy- or methoxy-substituted chromenones .
  • Solubility : Propyl and alkyl chains (e.g., 4-propyl in the target compound) reduce aqueous solubility but improve compatibility with lipid-based drug formulations .

Key Research Findings

Pharmacological Potential

  • Anticancer Applications: Chromenones with oxoethoxy groups (e.g., the target compound) show moderate cytotoxicity against breast cancer cell lines (IC50 ~15 µM) .

Biological Activity

5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one, a compound belonging to the chromen-2-one derivatives, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24O4C_{19}H_{24}O_{4}. It features a chromene backbone, which is known for its pharmacological properties. The presence of the oxobutoxy group and various methyl and propyl substitutions contributes to its unique biological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Possible mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress in cells.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that chromene derivatives possess significant antibacterial properties against various pathogens.
  • Antioxidant Properties : The compound demonstrates the ability to reduce oxidative damage in cellular systems.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction.

Data Table: Biological Activities of Chromen Derivatives

Biological Activity Tested Compounds IC50 Values (µM) Reference
Antibacterial5-(3,3-dimethyl...)32 - 128
AntioxidantVariousNot specified
Anticancer5-(3,3-dimethyl...)Not specified

Case Studies

  • Antibacterial Efficacy : A study evaluated various chromene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced antibacterial activity .
  • Antioxidant Evaluation : Research involving the antioxidant capacity of chromene derivatives demonstrated significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress .
  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain chromene derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), highlighting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted coumarin core with a 3,3-dimethyl-2-oxobutoxy side chain. A reflux-based approach (e.g., ethanol at 250°C for 90 minutes) is common for similar coumarin derivatives, as seen in the synthesis of 4-butylamino-chromen-2-one . Key steps include:

  • Substrate selection : Use 4-propyl-7-methylcoumarin as the core.
  • Etherification : React with 3,3-dimethyl-2-oxobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Recrystallization from ethanol or column chromatography.
    Optimization : Adjust solvent polarity (e.g., DMF vs. acetone) to control reaction rates and minimize side products. Monitor via TLC with benzene:toluene:acetic acid (80:10:10) as the mobile phase .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the coumarin backbone (e.g., δ ~6.2 ppm for H-3, δ ~160 ppm for C-2 carbonyl) and side-chain protons (e.g., δ ~1.3 ppm for dimethyl groups) .
  • FT-IR : Confirm ester linkages (C=O stretch at ~1730 cm⁻¹) and coumarin lactone (C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~344).
  • Elemental Analysis : Ensure purity (>95%) by matching C/H/N ratios to theoretical values .

Q. How can solubility and stability be assessed for experimental protocols?

Methodological Answer:

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Coumarin derivatives often show poor water solubility but moderate solubility in polar aprotic solvents .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, acetonitrile:water gradient) for decomposition products. Use UV detection at λ = 280 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity in coumarin derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 4-Propyl group : Enhances lipophilicity, improving membrane permeability .
  • 7-Methyl substitution : Reduces metabolic degradation by cytochrome P450 enzymes .
  • 3,3-Dimethyl-2-oxobutoxy chain : Introduces steric hindrance, potentially increasing binding specificity to serine proteases .
    Experimental Design : Synthesize analogs (e.g., varying alkyl chain length) and test against thrombin or factor Xa. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What are the challenges in resolving crystallographic data for this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields suitable crystals. For similar coumarins, orthorhombic systems (space group P2₁2₁2₁) are common .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Challenges include low crystal symmetry and weak diffraction due to flexible side chains .
  • Refinement : Apply SHELXL-97 with restraints for disordered dimethyl groups. Validate via R-factor convergence (<0.05) .

Q. How can experimental design address contradictions in degradation pathway studies?

Methodological Answer:

  • Controlled Conditions : Use continuous cooling (4°C) during HPLC analysis to minimize thermal degradation .
  • Isotopic Labeling : Track degradation using ¹³C-labeled coumarin cores in simulated gastric fluid (pH 2.0) to identify hydrolytic vs. oxidative pathways .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish degradation artifacts from true metabolites .

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